1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1556404-07-9
VCID: VC2879988
InChI: InChI=1S/C10H10F2O/c1-7(13)8-4-3-5-9(6-8)10(2,11)12/h3-6H,1-2H3
SMILES: CC(=O)C1=CC(=CC=C1)C(C)(F)F
Molecular Formula: C10H10F2O
Molecular Weight: 184.18 g/mol

1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one

CAS No.: 1556404-07-9

Cat. No.: VC2879988

Molecular Formula: C10H10F2O

Molecular Weight: 184.18 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one - 1556404-07-9

Specification

CAS No. 1556404-07-9
Molecular Formula C10H10F2O
Molecular Weight 184.18 g/mol
IUPAC Name 1-[3-(1,1-difluoroethyl)phenyl]ethanone
Standard InChI InChI=1S/C10H10F2O/c1-7(13)8-4-3-5-9(6-8)10(2,11)12/h3-6H,1-2H3
Standard InChI Key MYVZMPJQLVOWRA-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)C(C)(F)F
Canonical SMILES CC(=O)C1=CC(=CC=C1)C(C)(F)F

Introduction

Physical and Chemical Properties

1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one is characterized by specific physicochemical properties that distinguish it from other organic compounds. Its molecular structure contains a difluoroethyl group at the meta position (3-position) of the phenyl ring, with an acetyl group (ethan-1-one) attached to the ring.

Table 1: Physical and Chemical Properties of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one

PropertyValue
CAS No.1556404-07-9
Molecular FormulaC₁₀H₁₀F₂O
Molecular Weight184.18 g/mol
IUPAC Name1-[3-(1,1-difluoroethyl)phenyl]ethanone
AppearanceNot specified in sources
Physical StateLikely a solid at room temperature
SolubilityExpected to be soluble in organic solvents

Structural Features and Importance

The structural composition of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one includes several key features that contribute to its chemical behavior and potential applications. The difluoroethyl group (CF₂CH₃) attached to the meta position of the phenyl ring is particularly noteworthy.

Significance of the Difluoroethyl Group

The difluoroethyl moiety (CF₂Me) is of particular interest in organic chemistry and pharmaceutical research. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts, making them valuable in drug development . The CF₂Me group specifically has been identified as an emerging fluorinated functionality that can serve as a bioisostere for various functional groups, including the methoxy group .

Comparison with Similar Fluorinated Compounds

To better understand the unique properties of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one, it is helpful to compare it with structurally related compounds.

Table 2: Comparison of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-oneC₁₀H₁₀F₂O184.18 g/molDifluoroethyl group at meta position
1-[4-(1,1-Difluoroethyl)phenyl]ethan-1-oneC₁₀H₁₀F₂O184.18 g/molDifluoroethyl group at para position instead of meta
1-(3-(Difluoromethyl)phenyl)ethan-1-oneC₉H₈F₂O170.16 g/molContains difluoromethyl (CHF₂) instead of difluoroethyl (CF₂CH₃)
1-(3-(Difluoromethoxy)phenyl)ethan-1-oneC₉H₈F₂O₂186.16 g/molContains difluoromethoxy (OCHF₂) instead of difluoroethyl
1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-oneC₁₀H₁₀F₂OS216.25 g/molContains sulfanyl linkage with 2,2-difluoroethyl group at para position

This comparison illustrates how small variations in structure, such as the position of substitution or the nature of the fluorinated group, can lead to distinct compounds with potentially different properties and applications .

Applications in Research and Development

1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one has potential applications across several fields due to its unique structural features and the properties imparted by the fluorine atoms.

Medicinal Chemistry Applications

In medicinal chemistry, fluorinated compounds like 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one are of particular interest for several reasons:

  • Enhanced lipophilicity, which can improve cell membrane permeability

  • Potentially improved metabolic stability in biological systems

  • Altered binding properties with target proteins

  • Potential use as a building block for more complex drug candidates

The difluoroethyl group is known to influence the pharmacokinetic properties of molecules, making compounds containing this moiety valuable in drug discovery efforts. The CF₂Me group can function as a bioisostere, potentially replacing other functional groups while maintaining or improving biological activity .

Current Research and Future Directions

Research on 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one and related difluoroethylated compounds represents an active area in organofluorine chemistry. Recent advances in synthetic methodologies for introducing the CF₂Me moiety suggest growing interest in this class of compounds.

Research Trends

Current research trends related to compounds containing the difluoroethyl functionality include:

  • Development of more efficient reagents for direct 1,1-difluoroethylation reactions

  • Exploration of the biological activities of compounds containing the CF₂Me group

  • Investigation of the CF₂Me group as a bioisostere for other functional groups

  • Applications in pharmaceutical and agrochemical development

Future Research Opportunities

Future research directions that could further explore the potential of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one include:

  • Optimization of synthesis protocols specifically for this compound

  • Detailed structure-activity relationship studies

  • Exploration of its reactivity and potential transformations

  • Investigation of specific biological targets and activities

  • Development of applications beyond medicinal chemistry, such as in materials science

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